1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-4-methylimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-5(2)8-6(9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVHROSMBFOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically employs nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes or receptors, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-ethyl-4-methyl-1H-imidazole-2-carboxylic acid with structurally related imidazole and heterocyclic carboxylic acids, focusing on synthesis, substituent effects, and physicochemical properties.
Positional Isomers
- 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid (CAS: 1554483-79-2):
This positional isomer shares the same molecular formula and weight as the target compound but differs in the methyl group position (5 vs. 4). Such isomerism can alter solubility, crystallinity, and biological activity due to changes in hydrogen bonding and steric hindrance .
Heterocyclic Core Variations
- 1-Methyl-1H-pyrazole-4-carboxylic acid :
Replacing the imidazole ring with pyrazole (a five-membered ring with two adjacent nitrogen atoms) reduces the basicity of the heterocycle. Pyrazole derivatives often exhibit lower pKa values compared to imidazoles due to differences in electron delocalization .
Substituent Effects
- 1-Phenyl-1H-imidazole-4-carboxylic acid (CAS: 18075-64-4):
The phenyl group increases molecular weight (188.18 g/mol) and lipophilicity, making it more suitable for hydrophobic interactions in drug design. However, steric bulk may hinder solubility in aqueous media . - 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS: 252206-28-3): The Fmoc-protected amino group adds complexity and functionality for peptide synthesis but reduces stability under basic conditions due to the labile Fmoc group .
Physicochemical Properties
- Acidity : Alkyl substituents (ethyl, methyl) are electron-donating, which may raise the carboxylic acid’s pKa compared to derivatives with electron-withdrawing groups (e.g., pyrimidinyl).
- Lipophilicity : The Log P of the target compound is expected to be lower than phenyl- or pyrimidinyl-substituted analogs due to smaller, less hydrophobic substituents .
Data Table: Key Comparisons
Biological Activity
1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid (1-EMIC) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of 1-EMIC, summarizing key findings from various studies, including mechanisms of action, synthesis pathways, and comparative analyses with related compounds.
Chemical Structure and Properties
1-EMIC is characterized by its imidazole ring structure, which includes two nitrogen atoms and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 154.17 g/mol. The presence of an ethyl group at the 1-position and a methyl group at the 4-position of the imidazole ring distinguishes it from other imidazole derivatives.
Antimicrobial Properties
Several studies have indicated that 1-EMIC exhibits significant antimicrobial activity. For instance, preliminary investigations suggest that it can inhibit the growth of various bacteria and fungi by interacting with specific cellular targets:
- Mechanism of Action : The compound may inhibit certain enzymes involved in metabolic pathways essential for microbial survival, leading to growth inhibition.
Anticancer Activity
Research into the anticancer properties of 1-EMIC has also shown promising results. The compound has been noted for its ability to induce apoptosis in cancer cell lines, potentially through the following mechanisms:
- Enzyme Inhibition : 1-EMIC may act as an inhibitor of enzymes that are crucial for cancer cell proliferation, thereby slowing down tumor growth .
- Cell Cycle Regulation : Studies have suggested that it might interfere with cell cycle progression, leading to increased rates of apoptosis in malignant cells .
Comparative Studies
To understand the unique properties of 1-EMIC, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethyl-2-methylimidazole | Ethyl at position 1; methyl at position 2 | Different substitution pattern affects reactivity |
| 1-Methyl-2-imidazolecarboxaldehyde | Methyl at position 1; carboxaldehyde at position 2 | Carboxylic acid functionality alters biological activity |
| Ethyl 4-Methyl-2-carboxylic acid | Ethyl at position 4; carboxylic acid functionality | Potentially different mechanism of action |
The distinct substitution pattern of 1-EMIC contributes to its unique reactivity and biological activity compared to these similar compounds .
Study on Antiviral Activity
A study published in Molecules explored the antiviral potential of derivatives related to imidazole compounds. It was found that certain derivatives exhibited high selectivity indices against various viruses, indicating that modifications to the imidazole structure could enhance antiviral efficacy . Although not directly involving 1-EMIC, these findings suggest avenues for further exploration into its antiviral properties.
Synthesis and Applications
The synthesis of 1-EMIC can be achieved through several chemical reactions involving starting materials such as imidazole derivatives and carboxylic acids. It serves as a building block for more complex molecules in medicinal chemistry and has applications in drug development.
Q & A
What are the established synthetic routes for 1-Ethyl-4-methyl-1H-imidazole-2-carboxylic acid, and how can reaction conditions be optimized for yield?
Level: Advanced
Methodological Answer:
The synthesis typically involves multi-step reactions starting from imidazole precursors. A common approach includes:
- Step 1: Alkylation of the imidazole ring at the 1-position using ethylating agents (e.g., ethyl halides) under basic conditions.
- Step 2: Introduction of the methyl group at the 4-position via electrophilic substitution or transition-metal-catalyzed coupling.
- Step 3: Carboxylic acid functionalization at the 2-position through oxidation of a methyl group or hydrolysis of a nitrile/ester intermediate.
Optimization Strategies:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation steps .
- Catalysts: Employ palladium catalysts for regioselective methylation, as seen in analogous imidazole syntheses .
- Purification: Recrystallization from DMF/acetic acid mixtures improves purity, as demonstrated for structurally related compounds .
How should researchers handle and store this compound to ensure safety and stability?
Level: Basic
Methodological Answer:
- Handling:
- Storage:
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
- Avoid exposure to moisture, as carboxylic acids are prone to dimerization via hydrogen bonding .
- Waste Disposal: Segregate as hazardous organic waste and consult institutional guidelines for professional disposal .
What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Level: Intermediate
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify substituents on the imidazole ring (e.g., ethyl and methyl groups via δ 1.2–1.5 ppm and δ 2.3–2.6 ppm, respectively).
- ¹³C NMR: Confirm the carboxylic acid moiety (δ ~170 ppm) and ring carbons .
- IR Spectroscopy: Detect the carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular weight (C₇H₁₀N₂O₂; theoretical MW 154.0742) and fragmentation patterns.
- HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm .
How do pH and buffer conditions affect the physicochemical properties of imidazole-carboxylic acid derivatives?
Level: Advanced
Methodological Answer:
- Ionization Behavior:
- The imidazole ring (pKa ~6.9–7.1) and carboxylic acid (pKa ~2.5–3.5) govern pH-dependent solubility.
- Below pH 3, the compound exists as a zwitterion (protonated imidazole, deprotonated carboxylate) .
- Buffer Compatibility:
- Use citrate/phosphate buffers (pH 3–7) for stability studies, avoiding borate buffers at high pH due to complexation risks .
- Solubility:
- Maximum solubility occurs near the isoelectric point (pH ~5.0–5.5). Add co-solvents like DMSO (<10%) for aqueous assays .
What are the strategies for modifying the imidazole ring to enhance biological activity or solubility?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement: Substitute the ethyl group with cyclopropyl (enhances metabolic stability) or fluorinated alkyl chains (improves lipophilicity) .
- Prodrug Design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for increased membrane permeability, followed by enzymatic hydrolysis in vivo .
- Derivatization:
- Introduce sulfonamide or amide groups at the 5-position to modulate hydrogen-bonding interactions .
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities with target proteins .
What computational methods are recommended for predicting the reactivity and tautomeric states of this compound?
Level: Advanced
Methodological Answer:
- Tautomer Prediction:
- Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to evaluate energy differences between 1H- and 4H-tautomers .
- Reactivity Analysis:
- Use Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring for functionalization .
- Solvent Effects:
- Conduct molecular dynamics (MD) simulations in explicit water to model hydration shells around the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
